![molecular formula C21H20FN3O2 B2948815 (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(indolin-1-yl)methanone CAS No. 1209172-11-1](/img/structure/B2948815.png)
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(indolin-1-yl)methanone
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Overview
Description
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(indolin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole-based compound that has shown promising results in the field of medicinal chemistry.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds similar to our subject compound, have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The presence of the indole moiety, which is known for its biological activity, suggests that our compound may also be explored for potential antiviral applications.
Anti-inflammatory Properties
The indole nucleus is found in many synthetic drug molecules and is associated with anti-inflammatory properties . This suggests that our compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for diseases characterized by inflammation.
Anticancer Potential
Compounds with an indole core have been studied for their anticancer activities. The structural similarity of our compound to these indole derivatives indicates a possibility for its use in cancer research, particularly in the development of new therapeutic agents .
Antimicrobial Efficacy
Indole derivatives are known to possess antimicrobial properties, which include activity against a range of bacteria and fungi . This broad-spectrum activity makes our compound a candidate for further research in the development of new antimicrobial agents.
Antidiabetic Activity
Research has shown that indole derivatives can have antidiabetic effects . The compound could be explored for its potential to act on biological targets related to diabetes management.
Neuroprotective Effects
Indole compounds have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases . The compound’s indole moiety might contribute to these effects, making it a subject of interest in neurological research.
Mechanism of Action
Indole Derivatives
The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Fluorophenyl Compounds
Fluorine atom and fluoroalkyl group can often bring about many beneficial effects in a biologically active molecule, such as the enhancement of metabolic stability, bioavailability, lipophilicity, and membrane permeability, as well as an increase of binding affinity .
Pyrazole Derivatives
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral properties .
properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-2-13-27-19-14-25(17-9-7-16(22)8-10-17)23-20(19)21(26)24-12-11-15-5-3-4-6-18(15)24/h3-10,14H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSIZUAFMUZUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(indolin-1-yl)methanone |
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